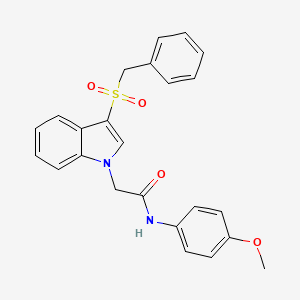![molecular formula C17H10F4N2O3 B14976204 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B14976204.png)
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethoxyphenyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene as a starting material.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
3-(2-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
3-(2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethoxyphenyl groups enhances its stability and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H10F4N2O3 |
|---|---|
Molekulargewicht |
366.27 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H10F4N2O3/c18-13-4-2-1-3-12(13)14-9-15(26-23-14)16(24)22-10-5-7-11(8-6-10)25-17(19,20)21/h1-9H,(H,22,24) |
InChI-Schlüssel |
YBSHNRYFYVEPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976126.png)
![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14976144.png)
![2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B14976157.png)
![N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14976166.png)
![N-butyl-3-(3-chlorophenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976167.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976169.png)
![2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14976172.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B14976176.png)
![N-(3-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976180.png)
![Ethyl 7-(2,3-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976187.png)
![ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B14976197.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B14976212.png)

